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Compound of Interest

Compound Name: TP748

Cat. No.: B15556653

TP748 is a chiral isoxazole derivative that serves as a key building block in the convergent
synthesis of tetracycline analogues. Its specific stereochemistry and functional groups are
designed for the efficient construction of the tetracycline core.

Chemical Identity

The definitive chemical identity of TP748 is provided in the table below.

Identifier Value

(S)-1-(3-(benzyloxy)isoxazol-5-yl)-N,N-

Systematic Name ] ]
dimethylprop-2-en-1-amine

CAS Number 951698-15-0[1][2][3][4]
Molecular Formula C15H18N202[1][3]
SMILES CN(C)--INVALID-LINK--=NO1)C=CJ[1][3]

Physicochemical Properties

The known physicochemical properties of TP748 are summarized below. Detailed experimental
data such as melting point and boiling point are not publicly available as it is primarily a
research intermediate.
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Property Value Source
Molecular Weight 258.32 g/mol [1103114]
Appearance White to off-white solid [1][3]
Solubility Soluble in DMSO (100 mg/mL)  [1][3]

Storage Conditions

Powder: -20°C for 3 years. In
[11[3]

solvent: -80°C for 6 months.

Role in Tetracycline Synthesis and Experimental

Protocols

TP748 is an advanced intermediate used in the synthesis of the "AB-ring" enone precursor, a

cornerstone of the Myers' group's methodology for producing fully synthetic tetracyclines.[5][6]

This approach allows for the creation of a vast array of tetracycline analogues that are

inaccessible through traditional semi-synthetic methods.

General Synthetic Workflow

The overall strategy involves the coupling of a highly functionalized AB-ring precursor with a

variable D-ring component in a key Michael-Claisen condensation reaction to construct the C-
ring and complete the tetracycline scaffold. TP748 is a precursor to the AB-ring enone.
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Diagram 1: General workflow for the synthesis of novel tetracyclines.
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Representative Experimental Protocol: Michael-Claisen
Cyclization

The following is a representative protocol for the key C-ring forming reaction, adapted from the
methodology published by the Myers' research group, which would utilize a precursor
synthesized from intermediates like TP748.

Reaction: Stepwise deprotonation of a D-ring precursor followed by addition of the AB-ring
enone.

Materials:

D-ring precursor (e.g., phenyl ester 17)

e AB-ring enone precursor (1)

e Lithium diisopropylamide (LDA)

e N,N,N',N'-Tetramethylethylenediamine (TMEDA)
¢ Anhydrous Tetrahydrofuran (THF)

e Aqueous hydrofluoric acid (HF)

o Acetonitrile (CHsCN)

o Palladium on carbon (Pd/C) or Palladium black
¢ Methanol (CH3OH), Dioxane

e Hydrogen (Hz) gas

Procedure:

e Anion Formation: A solution of the D-ring precursor (3.0 equivalents) in anhydrous THF is
cooled to -78 °C under an inert argon atmosphere. TMEDA (6.0 equivalents) is added,
followed by the dropwise addition of LDA (3.0 equivalents). The mixture is stirred at -78 °C
for 1 hour to ensure complete formation of the benzylic anion.
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e Michael-Claisen Condensation: A solution of the AB-ring enone precursor (1.0 equivalent) in
anhydrous THF is added to the cold anion solution. The reaction mixture is allowed to warm
slowly to -10 °C and stirred for 2-4 hours, during which the Michael-Claisen cyclization
occurs to form the protected tetracycline core.

e Quenching and Workup: The reaction is quenched by the addition of saturated aqueous
ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic
layers are washed with brine, dried over sodium sulfate, and concentrated under reduced
pressure.

« Purification: The crude cyclization product is purified by reverse-phase high-performance
liquid chromatography (rp-HPLC) to yield the pure, protected tetracycline analogue.

o Deprotection (Step 1 - Silyl Group Removal): The purified product is dissolved in a mixture of
acetonitrile and aqueous HF. The reaction is stirred at room temperature until TLC or LC-MS
analysis indicates complete removal of the silyl protecting groups.

» Deprotection (Step 2 - Hydrogenolysis): The intermediate from the previous step is dissolved
in a methanol-dioxane solvent mixture. A catalytic amount of Pd/C or Pd black is added. The
mixture is then subjected to an atmosphere of hydrogen gas (typically at 1 atm) and stirred
vigorously until the reaction is complete. This step removes the benzyloxy group from the
isoxazole (which was part of the original AB-ring assembly) and other benzyl-type protecting
groups.

» Final Purification: The catalyst is removed by filtration through Celite, and the solvent is
evaporated. The final tetracycline analogue is purified by preparative rp-HPLC to yield the
active antibiotic.

Signaling Pathway and Mechanism of Action

As an intermediate, TP748 has no inherent biological activity. The therapeutic action resides in
the final tetracycline antibiotics synthesized from it. These antibiotics are potent inhibitors of
bacterial protein synthesis.

Inhibition of Bacterial Protein Synthesis
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Tetracyclines exert their bacteriostatic effect by binding to the bacterial 70S ribosome,
specifically to the 30S small subunit. This binding physically obstructs the protein translation
process.

The primary mechanism involves blocking the accommodation of aminoacyl-tRNA (aa-tRNA) at
the ribosomal A-site (acceptor site). By binding to a high-affinity site on the 16S rRNA within the
30S subunit, the tetracycline molecule sterically hinders the incoming aa-tRNA from correctly
pairing with its corresponding mRNA codon. This prevents the elongation of the nascent
polypeptide chain, thereby halting protein synthesis and bacterial growth.
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Diagram 2: Mechanism of tetracycline-mediated inhibition of protein synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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